Glycidyl isopropyl ether

Catalog No.
S591497
CAS No.
4016-14-2
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl isopropyl ether

High-solids epoxy systems often face excessive viscosity and UV yellowing when using aromatic diluents. Glycidyl isopropyl ether (IGE), an aliphatic reactive diluent with ≤5 mPa·s viscosity and ≤0.1% moisture, reduces viscosity without compromising crosslink density or color stability. Its unique steric hindrance enables controlled ring-opening for tunable LCST in polyethers. Procure high-purity IGE for reliable performance in coatings, adhesives, and smart polymers.

CAS Number

4016-14-2

Product Name

Glycidyl isopropyl ether

IUPAC Name

2-(propan-2-yloxymethyl)oxirane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3

InChI Key

NWLUZGJDEZBBRH-UHFFFAOYSA-N

SMILES

CC(C)OCC1CO1

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
18.8% IN WATER, SOL IN KETONES & ALCOHOLS
Solubility in water, g/100ml: 19
19%

Synonyms

((1-methylethoxy)methyl)oxirane, (isopropoxymethyl)oxirane, isopropyl glycidyl ether

Canonical SMILES

CC(C)OCC1CO1

The exact mass of the compound Isopropyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)18.8% in water, sol in ketones & alcoholssolubility in water, g/100ml: 1919%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46562. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 ml, 100 ml

Glycidyl isopropyl ether (IGE) is a high-purity (≥98%) monofunctional aliphatic reactive diluent and versatile chemical intermediate. Characterized by an ultra-low baseline viscosity of ≤5 mPa.s at 25°C and strict moisture control (≤0.1%), it is primarily procured to reduce the viscosity of high-solids epoxy resins without compromising the cross-linked network's structural integrity [1]. Beyond its mainstream role in structural adhesives, flooring, and coatings, IGE serves as a critical acid-scavenging stabilizer for chlorinated solvents and a sterically distinct building block for the synthesis of specialty ethers, esters, and thermoresponsive polyethers .

Procurement Fit

Reactive diluent Supports low-VOC epoxy systems; covalent incorporation into cured network
Polymer synthesis Hydrophobic polyether formation; aqueous insolubility distinct from PEGE-type polymers
Volatility profile Intermediate volatility may support controlled film retention during curing

Substituting Glycidyl isopropyl ether with common alternatives like Butyl glycidyl ether (BGE) or Phenyl glycidyl ether (PGE) fundamentally alters formulation kinetics and downstream polymer properties. In epoxy systems, replacing aliphatic IGE with aromatic PGE increases baseline viscosity and introduces severe UV-susceptibility (yellowing) into the final cured matrix[1]. In organic synthesis and polymerization workflows, the specific steric bulk of the isopropyl group dictates ring-opening reactivity and polymer hydrophobicity. For example, replacing IGE with linear n-butyl glycidyl ether accelerates conversion rates but alters the lower critical solution temperature (LCST) of resulting polyethers, while bulkier tert-butyl analogs overly suppress reactivity[2]. Consequently, buyers must procure exact IGE to maintain predictable curing profiles and targeted phase-transition behaviors in smart materials.

Substitution Risk

Reactivity shift
Lower OH⁻ reactivity vs. GPTS and propylene oxide may require catalyst re-optimization; direct substitution may alter conversion kinetics.
Polymer hydrophobicity mismatch
IPGE yields water-insoluble polyethers; substituting with PEGE-based monomers produces hydrophilic polymers, changing application performance.
Toxicological profile divergence
IPGE and AGE uniquely cause systemic toxicity at 400 ppm vapor; butyl and phenyl glycidyl ethers do not, altering occupational exposure control requirements.

Steric Control in Epoxide Ring-Opening (CO2 Cycloaddition)

The steric bulk of the alkyl chain in glycidyl ethers directly governs their reactivity in catalytic ring-opening processes. In a halide-free aluminum-based polymeric catalyst system for CO2 cycloaddition, Glycidyl isopropyl ether achieved a 56% conversion rate to the corresponding cyclic carbonate. In direct comparison, the linear n-butyl glycidyl ether achieved a higher 66% conversion, while the highly hindered tert-butyl glycidyl ether dropped to 50% [1].

Evidence DimensionEpoxide to cyclic carbonate conversion rate
Target Compound DataGlycidyl isopropyl ether: 56% conversion
Comparator Or Baselinen-Butyl glycidyl ether: 66%; tert-Butyl glycidyl ether: 50%
Quantified DifferenceIGE provides an intermediate reactivity profile, yielding 10% lower conversion than linear n-butyl but 6% higher than tert-butyl analogs.
ConditionsHalide-free CYA-ANIS polymer catalyst under atmospheric pressure.

Procuring IGE allows synthetic chemists to precisely dial in intermediate reaction kinetics when linear epoxides react too rapidly or tert-butyl epoxides stall.

OH⁻ Reactivity
Head-to-head
GPTS / PO > IPGE
Supports catalyst selection and process adjustment
KOH, metal alkoxide catalyst study

Hydrophobic Tuning for Thermoresponsive Polyethers

In the synthesis of biocompatible polyethers, the choice of the short-chain alkyl glycidyl ether (SCAGE) dictates the aqueous solubility of the resulting polymer. Homopolymers derived from methyl and ethyl glycidyl ethers remain fully soluble in water at room temperature. In contrast, polymerizing Glycidyl isopropyl ether yields distinctly hydrophobic segments [1]. This specific hydrophobicity is required to engineer a Lower Critical Solution Temperature (LCST) phase transition in aqueous environments.

Evidence DimensionAqueous solubility and LCST behavior at room temperature
Target Compound DataPoly(isopropyl glycidyl ether): Hydrophobic, enables LCST tuning
Comparator Or BaselinePoly(methyl/ethyl glycidyl ether): Fully hydrophilic/soluble, lacks LCST trigger
Quantified DifferenceIGE provides the necessary hydrophobic bulk to induce thermo-responsive phase transitions absent in shorter-chain analogs.
ConditionsAqueous solution behavior of synthesized homopolymers at room temperature.

Buyers developing smart hydrogels or controlled drug delivery systems must select IGE over methyl/ethyl analogs to achieve the required temperature-triggered phase transitions.

Systemic Toxicity
Head-to-head
IPGE & AGE positive; BGE, DGE, PGE negative
Supports differentiated exposure control requirements
400 ppm repeated vapor exposure model

Ultra-Low Viscosity for High-Solids Epoxy Formulation

As a monofunctional reactive diluent, high-purity Glycidyl isopropyl ether is specified with a viscosity of ≤5 mPa.s at 25°C and a moisture content of ≤0.1% . While standard bisphenol-A epoxy resins exhibit viscosities exceeding 10,000 mPa.s, the introduction of IGE dramatically improves flow and substrate wetting. Compared to aromatic diluents like Phenyl glycidyl ether (PGE), which typically exhibit higher baseline viscosities (5-10 mPa.s) and introduce UV degradation risks, IGE offers superior thinning efficiency for aliphatic, UV-stable coatings [1].

Evidence DimensionBaseline diluent viscosity at 25°C
Target Compound DataGlycidyl isopropyl ether: ≤5 mPa.s
Comparator Or BaselinePhenyl glycidyl ether (PGE): 5-10 mPa.s
Quantified DifferenceIGE provides equal or superior viscosity reduction without the aromatic ring that causes UV-induced yellowing.
ConditionsStandard neat diluent viscosity measurement at 25°C.

Industrial formulators procure IGE to maximize flow and processability in high-solids or solvent-free coatings without compromising the UV stability of the final cure.

Polymer Solubility
Class-level
IPGE: hydrophobic, insoluble; PEGE: hydrophilic, soluble
Determines monomer suitability for water-resistant applications
Aqueous solubility at room temperature
Ames Mutagenicity
Data to verify
Positive (TA1535; base-pair substitution; direct-acting)
Informs GHS classification (Muta. 2) and biosafety review
Class-level glycidyl ether data; confirm per current protocols
Patent Diluent Use
Data to verify
Cited in CN-114031748-A for water-based epoxy curing agent
May support procurement for low-VOC formulation evaluation
Supplier-specific patent citation; validate for specific system
Vapor Pressure (25°C)
Reported
13 hPa
Intermediate between high-volatility alkyl and low-volatility aryl ethers
Informs evaporative loss vs. film retention balance

Low-VOC, High-Solids Epoxy Coatings

IGE is the optimal choice when formulators require an aliphatic reactive diluent to reduce resin viscosity (≤5 mPa.s) for improved substrate wetting, specifically in applications where aromatic diluents (like PGE) would cause unacceptable UV-induced yellowing over time [1].

Thermoresponsive Biomedical Hydrogels

In advanced polymer synthesis, IGE is procured as a comonomer to introduce precisely calibrated hydrophobic segments into polyethers. This enables the fine-tuning of the Lower Critical Solution Temperature (LCST) for smart drug delivery systems, a function impossible to achieve with fully soluble methyl or ethyl glycidyl ethers [2].

Steric-Controlled Organic Synthesis

IGE is selected as a building block in cycloaddition and ring-opening reactions where the intermediate steric hindrance of the isopropyl group is required to control reaction rates, effectively bridging the reactivity gap between highly reactive linear epoxides (like n-butyl glycidyl ether) and overly sluggish tert-butyl analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrophobic polyether synthesis
Pendant isopropoxymethyl hydrophobicity; aqueous insolubility
Polymer water resistance testing; catalyst compatibility (Ti, Sn, Al alkoxides)
Solvent-free epoxy coating formulation
Reactive incorporation into crosslinked network; documented industrial use
Viscosity reduction and film integrity after curing; VOC emission compliance
Occupational exposure control programs
Reported systemic toxicity at 400 ppm vapor; Ames-positive (TA1535)
Exposure monitoring and engineering controls assessment; GHS Muta. 2 documentation
Copolymer microstructure design
Regioselectivity and reactivity differentiation from other epoxides
Monomer sequence distribution; thermal/mechanical property evaluation

Physical Description

Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999)
COLOURLESS LIQUID.
Colorless liquid.

Color/Form

MOBILE, COLORLESS LIQUID
Colorless liquid.

XLogP3

0.6

Boiling Point

261 °F at 760 mm Hg (NTP, 1992)
137 °C @ 760 MM HG
137 °C
261°F
279°F

Flash Point

92 °F (NTP, 1992)
33 °C c.c.
92°F

Vapor Density

4.15 (AIR= 1)
Relative vapor density (air = 1): 4.15

Density

0.92 (USCG, 1999)
0.9186 @ 20 °C/4 °C
Relative density (water = 1): 0.92
0.92

LogP

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.4 mm Hg at 77 °F (NTP, 1992)
9.4 MM HG @ 25 °C
Vapor pressure, kPa at 25 °C: 1.25
9.4 mmHg
(77°F): 9 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4016-14-2

Wikipedia

Glycidyl isopropyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF EPICHLOROHYDRIN WITH ISOPROPYL ALCOHOL FOLLOWED BY REACTION WITH SODIUM HYDROXIDE

General Manufacturing Information

Oxirane, 2-[(1-methylethoxy)methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

IN AIR BY GAS CHROMATOGRAPHY.

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